molecular formula C5H2BrCl2N B3032100 2-Bromo-4,6-dichloropyridine CAS No. 1060815-15-7

2-Bromo-4,6-dichloropyridine

Cat. No. B3032100
CAS RN: 1060815-15-7
M. Wt: 226.88
InChI Key: PSHHIOYWDATHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-4,6-dichloropyridine” is a chemical compound with the molecular formula C5H2BrCl2N . It has an average mass of 226.886 Da and a monoisotopic mass of 224.874756 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing 5-Bromo-2, 4-dichloropyridine has been described, where 2-amino-4-thloropyridine is used as a starting raw material . Another study reported the synthesis of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine using organolithium reagents .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4,6-dichloropyridine” can be complex and depend on various factors. For example, one study investigated the atmospheric oxidation mechanism and kinetics of a similar compound, 2-Bromo-4,6-dinitroaniline, by the OH radical .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4,6-dichloropyridine” include a melting point of 95℃, a predicted boiling point of 263.7±35.0 °C, and a predicted density of 1.848±0.06 g/cm3 . It is a solid substance with an off-white color .

Scientific Research Applications

Transition-Metal-Catalyzed Cross-Coupling Reactions

Covalent Bonding Analysis

Regioselective Synthesis of Pyrimidine Derivatives

Mechanism of Action

Target of Action

It’s known that pyridine derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

2-Bromo-4,6-dichloropyridine is a halogenated pyridine derivative. It’s often used in the synthesis of more complex organic compounds through reactions such as the Suzuki–Miyaura cross-coupling . In this reaction, the bromine and chlorine atoms on the pyridine ring can be replaced by other groups, allowing the compound to form new bonds and interact with its targets .

Biochemical Pathways

Halogenated pyridines are often involved in reactions that form carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-4,6-dichloropyridine are not well-studied. As a small, polar molecule, it’s likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes and transporters it interacts with .

Result of Action

The molecular and cellular effects of 2-Bromo-4,6-dichloropyridine depend on the specific targets it interacts with. As a halogenated pyridine, it’s likely to influence the function of various enzymes and receptors, potentially leading to changes in cellular signaling and metabolism .

Action Environment

The action, efficacy, and stability of 2-Bromo-4,6-dichloropyridine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect its reactivity and stability. Additionally, the presence of other molecules can influence its interactions with its targets .

Safety and Hazards

“2-Bromo-4,6-dichloropyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this chemical with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-bromo-4,6-dichloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-5(8)9-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHHIOYWDATHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309732
Record name 2-Bromo-4,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-dichloropyridine

CAS RN

1060815-15-7
Record name 2-Bromo-4,6-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060815-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,6-dichloropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,6-dichloropyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,6-dichloropyridine
Reactant of Route 4
Reactant of Route 4
2-Bromo-4,6-dichloropyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,6-dichloropyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,6-dichloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.